molecular formula C15H14O3 B1597090 3',4'-Dimethoxybiphenyl-2-carbaldehyde CAS No. 676348-35-9

3',4'-Dimethoxybiphenyl-2-carbaldehyde

Cat. No.: B1597090
CAS No.: 676348-35-9
M. Wt: 242.27 g/mol
InChI Key: SROWSXKWTNIZBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3',4'-Dimethoxybiphenyl-2-carbaldehyde is an organic compound characterized by a biphenyl core with methoxy groups at the 3' and 4' positions and a formyl group at the 2' position

Synthetic Routes and Reaction Conditions:

  • Biphenyl Derivative Synthesis: The compound can be synthesized starting from biphenyl through a series of reactions involving electrophilic aromatic substitution to introduce methoxy groups at the desired positions.

  • Formylation Reaction: The formyl group at the 2' position can be introduced using Vilsmeier-Haack reagent, which involves the reaction of biphenyl with N-methylformanilide and phosphorus oxychloride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve industrial-scale production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, depending on the reagents and conditions used.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones

  • Reduction Products: Alcohols

  • Substitution Products: Various substituted biphenyl derivatives

Scientific Research Applications

3',4'-Dimethoxybiphenyl-2-carbaldehyde has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand molecular interactions and pathways.

  • Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3',4'-Dimethoxybiphenyl-2-carbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 2',4'-Dimethoxybiphenyl-2-carbaldehyde

  • 3',4'-Dimethoxybiphenyl-3-carbaldehyde

  • 4',4'-Dimethoxybiphenyl-2-carbaldehyde

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-14-8-7-11(9-15(14)18-2)13-6-4-3-5-12(13)10-16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROWSXKWTNIZBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374309
Record name 2-(3,4-dimethoxyphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676348-35-9
Record name 2-(3,4-dimethoxyphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',4'-Dimethoxybiphenyl-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3',4'-Dimethoxybiphenyl-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
3',4'-Dimethoxybiphenyl-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
3',4'-Dimethoxybiphenyl-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
3',4'-Dimethoxybiphenyl-2-carbaldehyde
Reactant of Route 6
Reactant of Route 6
3',4'-Dimethoxybiphenyl-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.